molecular formula C13H16N2OS B12126164 Benzamide, N-(1-piperidinylthioxomethyl)- CAS No. 58415-38-6

Benzamide, N-(1-piperidinylthioxomethyl)-

Cat. No.: B12126164
CAS No.: 58415-38-6
M. Wt: 248.35 g/mol
InChI Key: VNJFHWMMNGRADW-UHFFFAOYSA-N
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Description

Benzamide, N-(1-piperidinylthioxomethyl)- is a thiourea-derived benzamide compound characterized by a piperidinylthioxomethyl substituent attached to the benzamide nitrogen. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry. This compound belongs to a broader class of benzamide derivatives, many of which exhibit pharmacological activities, such as antimicrobial, antiviral, and insecticidal effects .

Properties

CAS No.

58415-38-6

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-(piperidine-1-carbothioyl)benzamide

InChI

InChI=1S/C13H16N2OS/c16-12(11-7-3-1-4-8-11)14-13(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16,17)

InChI Key

VNJFHWMMNGRADW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-piperidinylthioxomethyl)- typically involves the reaction of benzoyl chloride with N-(1-piperidinylthioxomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of Benzamide, N-(1-piperidinylthioxomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-piperidinylthioxomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N-(1-piperidinylthioxomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-piperidinylthioxomethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with protein function.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between N-(1-piperidinylthioxomethyl)benzamide and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Structural Features Reference
N-(1-piperidinylthioxomethyl)benzamide C₁₄H₁₇N₃OS (estimated) Piperidinylthioxomethyl group ~291.4 g/mol Thiourea linkage, piperidine ring Target Compound
3-Fluoro-N-[1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl]benzamide C₁₈H₁₈FN₃O₂S 3-Fluoro benzamide, furanylmethyl-thiourea 375.4 g/mol Fluorine electron-withdrawing group, furan ring
N-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]thioxomethyl]benzamide C₁₉H₂₀ClN₃OS Chloro-methylphenyl piperazinyl-thiourea 373.9 g/mol Chlorine substituent, piperazine ring
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ Dimethoxyphenethylamine 285.3 g/mol Methoxy groups, no sulfur
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide C₂₂H₁₅N₃O₃ Phthalimide-linked benzamide 369.4 g/mol Phthalimide moiety, dual benzamide groups

Key Observations :

  • Sulfur vs. Oxygen Linkages : Unlike Rip-B (oxygen-based amide), the target compound and its analogs (e.g., ) feature thiourea (-SCONH-) linkages, which may enhance metal-binding capacity or modulate pharmacokinetics.
  • Heterocyclic Modifications : The piperidinyl ring in the target compound contrasts with the piperazine in and the furan in , affecting solubility and steric interactions.
  • Electron-Withdrawing Groups : The 3-fluoro substituent in may increase metabolic stability compared to the unsubstituted benzamide core.

Key Observations :

  • The target compound’s synthesis likely involves a thiourea intermediate, analogous to methods for N-thiomethyl benzimidazoles .
  • Rip-B’s high yield (80%) under mild conditions suggests efficient amide coupling, a strategy applicable to the target compound’s synthesis.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) NMR Data Availability Reference
N-(1-piperidinylthioxomethyl)benzamide Not reported Moderate (lipophilic piperidine) Not available N/A
Rip-B 90 Polar (methoxy groups) ¹H/¹³C-NMR in Tables 1–2
3-Fluoro derivative Not reported Moderate (fluorine enhances permeability) InChI provided

Key Observations :

  • The absence of melting point data for the target compound contrasts with Rip-B’s well-characterized profile .
  • Fluorinated analogs (e.g., ) may exhibit improved membrane permeability due to fluorine’s electronegativity.

Key Observations :

  • The target compound’s thiourea group may enable interactions with metalloenzymes or receptors, similar to N-thiomethyl benzimidazoles .
  • Phthalimide-containing analogs demonstrate potent insecticidal activity, suggesting that electron-deficient aromatic systems enhance bioactivity.

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including insecticidal and fungicidal properties. This article focuses on the biological activity of Benzamide, N-(1-piperidinylthioxomethyl)-, detailing its synthesis, efficacy against pests and pathogens, and relevant case studies.

Synthesis of Benzamide Derivatives

Benzamide, N-(1-piperidinylthioxomethyl)- is synthesized through a series of chemical reactions involving esterification, cyanation, cyclization, and aminolysis. The structural confirmation of these compounds is typically performed using techniques such as 1^{1}H-NMR, 13^{13}C-NMR, and HRMS. The synthetic pathways often aim to enhance biological activity by modifying structural components based on bioisosterism principles.

Biological Activity Overview

Recent studies have demonstrated that benzamides substituted with various functional groups exhibit promising insecticidal and fungicidal activities. Notably, compounds derived from Benzamide, N-(1-piperidinylthioxomethyl)- have been evaluated for their effectiveness against mosquito larvae and several fungal pathogens.

Insecticidal Activity

The insecticidal activity of benzamide derivatives was assessed through larvicidal assays against mosquito larvae. The results indicate significant larvicidal effects at concentrations as low as 10 mg/L. For instance, compound 7a exhibited a 100% death rate in mosquito larvae at this concentration.

Table 1: Larvicidal Activities of Benzamide Derivatives

CompoundConcentration (mg/L)Death Rate (%)
7a10100
510100
210100
1140
7h1020

This table summarizes the larvicidal efficacy of selected benzamide derivatives, highlighting the superior performance of compound 7a .

Fungicidal Activity

In addition to insecticidal properties, these compounds also demonstrate notable fungicidal activity against various fungal pathogens. For example, compound 7h showed a remarkable inhibitory effect (90.5%) against Botrytis cinereal, surpassing the efficacy of standard fungicides like fluxapyroxad.

Table 2: Fungicidal Activities of Benzamide Derivatives

CompoundPathogenInhibition Rate (%)
7hBotrytis cinereal90.5
7dBotrytis cinereal66.7
7eBotrytis cinereal63.1
-Alternaria solani50.0
-Sclerotinia sclerotiorumUp to 81.0

This table presents the fungicidal activities against key fungal pathogens, showcasing the potential of these benzamides as effective agricultural biopesticides.

Case Studies

Several case studies have highlighted the practical applications of benzamide derivatives in pest control:

  • Field Trials : Field trials conducted with compound 7a demonstrated its effectiveness in reducing mosquito populations in targeted areas, providing a viable alternative to conventional insecticides.
  • Laboratory Studies : Laboratory assessments indicated that compounds like 7h not only inhibited fungal growth but also reduced spore viability significantly compared to untreated controls.
  • Comparative Analysis : Comparative studies with established fungicides revealed that certain benzamide derivatives could outperform traditional agents in specific applications, suggesting their potential for integration into pest management strategies.

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